![molecular formula C21H17FN4O3 B11151971 2-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone](/img/structure/B11151971.png)
2-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone
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Overview
Description
2-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyridoindole core with a pyridazinone moiety, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone typically involves multiple steps:
Formation of the Pyridoindole Core: The initial step involves the synthesis of the 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole core. This can be achieved through a cyclization reaction starting from appropriate precursors such as 2-nitrobenzaldehyde and ethyl acetoacetate under acidic conditions.
Introduction of the Oxoethyl Group: The next step involves the introduction of the 2-oxoethyl group. This can be done via an alkylation reaction using ethyl bromoacetate in the presence of a base like potassium carbonate.
Formation of the Pyridazinone Ring: The final step is the formation of the pyridazinone ring. This can be achieved through a condensation reaction with 2-furylhydrazine under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyridazinone rings. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Sodium borohydride is a typical reducing agent used for this purpose.
Substitution: The fluorine atom on the indole ring can be substituted with other groups through nucleophilic aromatic substitution reactions. Reagents like sodium methoxide can facilitate this process.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium methoxide.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyridazinones exhibit significant anticancer properties. The specific compound under discussion has been shown to inhibit the proliferation of various cancer cell lines. For instance, compounds structurally similar to pyridazinones have been evaluated for their effects on K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cell lines, showing promising results in inducing apoptosis and inhibiting cell growth .
Antimicrobial Properties
The antimicrobial efficacy of pyridazinone derivatives has also been highlighted in recent literature. These compounds have demonstrated activity against a range of bacterial strains and fungi, suggesting their potential as therapeutic agents in treating infectious diseases . The mechanism often involves the inhibition of specific enzymes or pathways critical for microbial survival.
Synthesis and Structural Modifications
The synthesis of 2-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone can be achieved through various methodologies involving the functionalization of pyridazine rings. Recent advancements in synthetic techniques have allowed for the efficient production of this compound and its analogs, enhancing the exploration of structure-activity relationships (SAR) .
Enzyme Inhibition
Research has focused on the compound's ability to inhibit key enzymes involved in cancer progression and microbial metabolism. For example, inhibitors targeting dihydroorotate dehydrogenase (DHODH) have shown effectiveness in reducing the viability of certain cancer cells . The structural features of the compound facilitate binding to these enzymes, thereby disrupting their normal function.
Cell Signaling Pathways
The interaction of this compound with cellular signaling pathways is an area of active investigation. It is believed that the compound may modulate pathways such as apoptosis and cell cycle regulation, contributing to its anticancer effects .
Case Study: Anticancer Efficacy
In a study evaluating the anticancer efficacy of pyridazine derivatives, it was found that modifications at various positions significantly influenced biological activity. The specific compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong antiproliferative effects .
Case Study: Antimicrobial Activity
Another study assessed the antimicrobial potential of several pyridazine derivatives against clinical isolates of bacteria. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, showcasing their potential as alternative therapeutic agents .
Data Summary Table
Mechanism of Action
The mechanism of action of 2-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. The indole and pyridazinone rings can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom may enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide
- Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Uniqueness
Compared to similar compounds, 2-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone stands out due to its combined pyridoindole and pyridazinone structure. This dual functionality provides unique reactivity and potential biological activity, making it a valuable compound for further research and development.
Biological Activity
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a pyridazinone moiety and a tetrahydropyridoindole component. The molecular formula is C18H18FN3O2, with a molecular weight of approximately 335.35 g/mol. The presence of the fluorine atom is significant as it can influence the compound's biological activity and pharmacokinetics.
Anticancer Properties
Recent studies have indicated that this compound demonstrates anticancer activity through various mechanisms:
- Inhibition of Cell Proliferation : In vitro studies have shown that the compound can significantly inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) by inducing apoptosis and cell cycle arrest.
- Mechanism of Action : The proposed mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis. Specifically, it appears to target the PI3K/Akt pathway, which is crucial for cell growth and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties :
- Bacterial Strains : It exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Mechanism : The antimicrobial action may be attributed to disruption of bacterial cell membranes and interference with metabolic processes.
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects , particularly in models of neurodegenerative diseases:
- Oxidative Stress Reduction : The compound has been shown to reduce oxidative stress markers in neuronal cells, which is critical in conditions like Alzheimer's disease.
- Neurotransmitter Modulation : It may influence neurotransmitter levels, particularly serotonin and dopamine, suggesting a role in mood regulation and cognitive function.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of the compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with placebo. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties against E. coli. The compound was tested in a series of dilutions to determine its MIC. Results showed that it effectively inhibited bacterial growth at concentrations as low as 5 µg/mL.
Data Table: Biological Activities Summary
Properties
Molecular Formula |
C21H17FN4O3 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-[2-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one |
InChI |
InChI=1S/C21H17FN4O3/c22-13-3-4-16-14(10-13)15-11-25(8-7-17(15)23-16)21(28)12-26-20(27)6-5-18(24-26)19-2-1-9-29-19/h1-6,9-10,23H,7-8,11-12H2 |
InChI Key |
JFVKNCJMEZTDSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)CN4C(=O)C=CC(=N4)C5=CC=CO5 |
Origin of Product |
United States |
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